Stereochemical Identity: Defined (1S,3S) Absolute Configuration Versus Undefined Stereoisomer Mixtures
The target compound (CAS 1788036-28-1) is supplied as a discrete (1S,3S)-stereoisomer with defined absolute configuration, as confirmed by its specific SMILES notation (CC(C)(C)OC(=O)N[C@H]1CCC[C@H](N)C1) and unique InChIKey . In contrast, tert-butyl (3-aminocyclohexyl)carbamate (CAS 347186-01-0) is offered as a stereochemically undefined mixture of cis/trans isomers (InChIKey: OBSACSBMTRJNPH-UHFFFAOYSA-N, lacking stereochemical designation) . For applications requiring enantiopure chiral cyclohexylamine scaffolds—such as the synthesis of CDK7 inhibitors where the (1S,3S)-cyclohexyldiamine moiety is a critical pharmacophoric element [1]—this stereochemical definition is a prerequisite, not an optional enhancement.
| Evidence Dimension | Stereochemical definition |
|---|---|
| Target Compound Data | Defined (1S,3S) absolute configuration; SMILES contains [C@H] stereochemical descriptors |
| Comparator Or Baseline | CAS 347186-01-0: undefined stereochemistry; SMILES lacks stereochemical descriptors (racemic or diastereomeric mixture) |
| Quantified Difference | Qualitative (defined vs. undefined stereochemistry) |
| Conditions | Chemical structure analysis via SMILES/InChIKey comparison |
Why This Matters
Procurement of a defined stereoisomer eliminates the need for costly and time-consuming chiral resolution steps and ensures reproducible synthesis of stereochemically pure downstream compounds.
- [1] Gray, N. S., Liang, Y., Zhang, T., Kwiatkowski, N. P. (2021). Inhibitors of cyclin-dependent kinase 7 (cdk7). U.S. Patent Application Publication No. US20210115051A1. Dana-Farber Cancer Institute. View Source
